Prostaglandin F3alpha

Catalog No.
S629551
CAS No.
745-64-2
M.F
C20H32O5
M. Wt
352.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Prostaglandin F3alpha

CAS Number

745-64-2

Product Name

Prostaglandin F3alpha

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]cyclopentyl]hept-5-enoic acid

Molecular Formula

C20H32O5

Molecular Weight

352.5 g/mol

InChI

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3-4,6-7,12-13,15-19,21-23H,2,5,8-11,14H2,1H3,(H,24,25)/b6-3-,7-4-,13-12+/t15-,16+,17+,18-,19+/m0/s1

InChI Key

SAKGBZWJAIABSY-SAMSIYEGSA-N

SMILES

CCC=CCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O

Synonyms

PGF3alpha, prostaglandin F3 alpha, prostaglandin F3alpha

Canonical SMILES

CCC=CCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O

Isomeric SMILES

CC/C=C\C[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O

Prostaglandin F3alpha is a member of the prostaglandin family, specifically categorized as a prostanoid. Prostaglandins are lipid compounds derived from C-20 polyunsaturated fatty acids, primarily arachidonic acid, dihomo-gamma-linolenic acid, and eicosapentaenoic acid. Prostaglandin F3alpha is characterized by its structure, which includes three hydroxy groups at positions 9α, 11α, and 15 on the prosta-5,13,17-trien-1-oic acid backbone. It plays a significant role in various physiological processes and is synthesized in the body through the action of cyclooxygenases-1 and -2 .

PGF3α exerts its effects by binding to specific G protein-coupled receptors, primarily the FP receptor, on target cells. This binding initiates a cascade of intracellular signaling events that ultimately lead to various cellular responses. Depending on the cell type and context, PGF3α can induce smooth muscle contraction, promote luteolysis (breakdown of the corpus luteum in the ovary), and regulate intraocular pressure [, ].

Understanding Physiological Processes

  • Smooth Muscle Contraction: PGF3alpha is a potent constrictor of smooth muscle tissue, particularly in the gastrointestinal tract and uterus. Researchers utilize PGF3alpha to study the mechanisms of smooth muscle contraction and relaxation, aiding the development of medications for conditions like asthma and irritable bowel syndrome. Source: National Institutes of Health:
  • Blood Clotting: PGF3alpha has been shown to inhibit platelet aggregation, a crucial step in blood clot formation. Researchers use PGF3alpha to investigate the mechanisms of blood clotting and its role in cardiovascular diseases. Source: ScienceDirect: )

Studying Reproductive Biology

  • Luteolysis: PGF3alpha plays a critical role in the regression of the corpus luteum, a temporary structure in the ovary responsible for progesterone production during pregnancy. Researchers use PGF3alpha to study the regulation of the estrous cycle and understand fertility and infertility issues. Source: National Center for Biotechnology Information:
  • Parturition (Childbirth): PGF3alpha triggers uterine contractions, essential for childbirth. Researchers use PGF3alpha to study the mechanisms of parturition and investigate potential complications related to labor induction. Source: National Institutes of Health:

Exploring Potential Therapeutic Applications

  • Glaucoma: PGF3alpha has been investigated for its potential to reduce intraocular pressure, a risk factor for glaucoma. Researchers are studying its efficacy and safety as a potential treatment option. Source: Google Patents:
  • Gastrointestinal Protection: PGF3alpha has shown protective effects against gastric mucosal injury in animal models. Researchers are exploring its potential application in preventing or treating peptic ulcers. Source: National Institutes of Health: )

  • Cyclooxygenase Reaction: The enzyme cyclooxygenase catalyzes the conversion of eicosapentaenoic acid into prostaglandin H3, which is an unstable intermediate.
  • Isomerization: Prostaglandin H3 is subsequently transformed into Prostaglandin F3alpha through specific prostanoid synthases that facilitate the rearrangement of the molecular structure .
  • Inactivation: Prostaglandin F3alpha can be metabolized into inactive metabolites, such as 15-keto and 13,14-dihydro-keto derivatives, which are then excreted from the body .

Prostaglandin F3alpha exhibits a range of biological activities:

  • Vasodilation: It can induce relaxation of vascular smooth muscle, leading to increased blood flow.
  • Ocular Pressure Regulation: Prostaglandin F3alpha has been shown to decrease intraocular pressure, making it valuable in treating conditions like glaucoma .
  • Reproductive Functions: It plays a role in reproductive physiology, including modulation of uterine contractions during labor.

Prostaglandin F3alpha can be synthesized through various methods:

  • Total Synthesis: Advanced synthetic routes have been developed using organocatalysts to achieve stereospecific total synthesis of prostaglandins, including Prostaglandin F3alpha .
  • Biological Synthesis: In vivo synthesis occurs from eicosapentaenoic acid through enzymatic pathways involving cyclooxygenases .

Studies have indicated that Prostaglandin F3alpha interacts with various receptors and enzymes:

  • Receptor Binding: It binds to specific prostaglandin receptors (such as EP receptors), influencing cellular responses related to inflammation and pain .
  • Enzymatic Interactions: It may modulate the activity of other enzymes involved in lipid metabolism and inflammatory processes.

Prostaglandin F3alpha shares structural and functional similarities with other prostaglandins. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
Prostaglandin E2Contains two hydroxy groupsPrimarily involved in inflammation
Prostaglandin D2Contains a different hydroxyl arrangementFunctions mainly in sleep regulation
Prostaglandin I2Contains an additional double bondKnown for its potent vasodilatory effects

Prostaglandin F3alpha is unique due to its specific hydroxy substitutions and its role in ocular health compared to other prostaglandins that may have different physiological roles or receptor affinities .

Physical Description

Solid

XLogP3

2.2

Other CAS

745-64-2

Wikipedia

Prostaglandin F3alpha

Use Classification

Fatty Acyls [FA] -> Eicosanoids [FA03] -> Prostaglandins [FA0301]

Dates

Last modified: 08-15-2023
1.Kulkarni, P.S., and Srinivasan, B.D. Eicosapentaenoic acid metabolism in human and rabbit anterior uvea. Prostaglandins 31, 1159-1164 (1986).

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